Ethyl beta-fructofuranoside
Description
Overview of Glycoside Structures and Their Research Significance
Glycosides are a diverse and ubiquitous class of compounds in which a carbohydrate molecule is linked to another chemical moiety through a glycosidic bond. chemeurope.comebsco.com This bond is a type of covalent linkage formed between the anomeric carbon of a sugar and a functional group of another molecule, which can be another carbohydrate or a non-carbohydrate (aglycone). numberanalytics.comkhanacademy.org The formation of a glycosidic bond is a condensation reaction, typically involving the loss of a water molecule. chemeurope.com
The structure and stability of glycosidic bonds are fundamental to carbohydrate chemistry, dictating the three-dimensional structure of disaccharides, oligosaccharides, and polysaccharides. chemeurope.comfiveable.me These bonds can exist in different stereochemical configurations, primarily designated as alpha (α) or beta (β), depending on the orientation of the linkage relative to the plane of the sugar ring. chemeurope.comkhanacademy.org
The research significance of glycosides is vast and multifaceted. In biological systems, they are crucial for processes such as energy storage (e.g., glycogen (B147801) and starch), cellular structure (e.g., cellulose), and cell-cell recognition. fiveable.me In medicine, numerous glycosides isolated from plants exhibit potent biological activities and are used as pharmaceuticals, including cardiac glycosides for heart conditions and various antibiotics. ebsco.comnumberanalytics.comfrontiersin.org Furthermore, the unique properties of glycosides are leveraged in the food industry for flavor and in biotechnology for creating novel biomaterials. numberanalytics.comnumberanalytics.com The study of glycosides, including their synthesis and enzymatic modification, remains an active area of research with potential for therapeutic innovation. numberanalytics.comnih.gov
Specific Focus on Fructofuranosidic Linkages in Carbohydrate Chemistry
A fructofuranosidic linkage specifically involves a fructose (B13574) molecule in its furanose (five-membered ring) form. The most prominent example of a molecule containing this linkage is sucrose (B13894) (table sugar), a disaccharide composed of glucose and fructose joined by an α-1,β-2-glycosidic bond. youtube.comlibretexts.org This particular bond connects the anomeric carbon of glucose to the anomeric carbon of fructose. libretexts.org
In carbohydrate chemistry, the fructofuranosidic bond is of particular interest due to its role in nature and its susceptibility to enzymatic cleavage. Enzymes that act on this linkage are known as β-fructofuranosidases or invertases (EC 3.2.1.26). nih.govwikipedia.org These enzymes catalyze the hydrolysis of the terminal, non-reducing β-D-fructofuranoside residues in substrates like sucrose. wikipedia.org This enzymatic action is central to the metabolism of sucrose in many organisms, from yeast to plants. wikipedia.orgnih.gov
Furthermore, the transfructosylation activity of these enzymes, where a fructosyl moiety is transferred from a donor like sucrose to an acceptor molecule, is a key process in the biotechnological production of fructooligosaccharides (FOS). nih.govnih.gov FOS are prebiotics with beneficial health effects. nih.gov The study of fructofuranosidic linkages is therefore essential for understanding carbohydrate metabolism and for developing enzymatic processes in the food and pharmaceutical industries.
Positioning of Ethyl beta-Fructofuranoside within Academic Research Domains
This compound is a specific glycoside where an ethyl group is attached to the anomeric carbon of a β-D-fructofuranose molecule. It is not a common naturally occurring sugar but serves as a valuable tool in several academic research domains.
Its primary role is in enzymology, where it functions as a specific substrate analogue for studying β-fructofuranosidases (invertases). biocrick.com Researchers use it to probe the activity and specificity of these enzymes. For instance, the synthesis of this compound often occurs during the invertase-catalyzed ethanolysis of sucrose, a process that yields a mixture of the target compound, unreacted sucrose, glucose, and fructose. biocrick.com
The purification of this compound from such mixtures has itself become a research topic, leading to innovative biotechnological methods. One notable approach involves using specific yeast strains, such as Hansenula polymorpha, which can metabolize the contaminating sugars (glucose, fructose, sucrose) but are unable to hydrolyze the this compound, allowing for its isolation. biocrick.comchemfaces.com This positions the compound at the intersection of biocatalysis, metabolic engineering, and downstream processing research. It has also been identified as a byproduct in the purification of FOS and has been isolated from the rhizome of Alisma orientalis. biocrick.comchemfaces.com
Structure
3D Structure
Properties
Molecular Formula |
C8H16O6 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5?,6?,7?,8-/m1/s1 |
InChI Key |
KQQFKZUGBOQKLW-ZKBGSAEASA-N |
Isomeric SMILES |
CCO[C@]1(C(C(C(O1)CO)O)O)CO |
Canonical SMILES |
CCOC1(C(C(C(O1)CO)O)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Beta Fructofuranoside
Enzymatic Synthesis Approaches
Enzymatic synthesis is the most common and efficient route for producing ethyl β-fructofuranoside. This approach utilizes enzymes such as invertases and fructosyltransferases, which can catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose (B13894), to an acceptor molecule, in this case, ethanol (B145695).
Invertase-Catalyzed Transfructosylation from Sucrose
Invertase (β-fructofuranosidase) is a key enzyme in the synthesis of ethyl β-fructofuranoside. wikipedia.org It catalyzes the hydrolysis of sucrose into glucose and fructose (B13574). However, in the presence of a suitable acceptor molecule like ethanol, invertase can also exhibit transfructosylation activity, transferring the fructosyl moiety from sucrose to ethanol to form ethyl β-fructofuranoside. wikipedia.orgnih.gov
Various microorganisms are known to produce invertases suitable for this reaction. The choice of enzyme source can significantly impact the efficiency and yield of the synthesis.
Saccharomyces cerevisiae : Invertase from baker's yeast, Saccharomyces cerevisiae, is a widely studied enzyme for this purpose. nih.govresearchgate.net It has been shown to effectively catalyze the transfructosylation of sucrose in the presence of ethanol. researchgate.net Mutagenesis techniques have been employed to develop hyperproducing strains of S. cerevisiae, leading to significantly increased enzyme yields. nih.gov
Aspergillus niger : This filamentous fungus is another prominent source of invertase. scialert.netgoogle.com Aspergillus niger produces extracellular β-fructofuranosidases that can be utilized for the synthesis of fructooligosaccharides and, by extension, ethyl β-fructofuranoside. scialert.netgoogle.comnih.gov Some strains of A. niger secrete two types of invertases, SUC 1 and SUC 2, which have different kinetic properties. nih.gov
Hansenula polymorpha : This methylotrophic yeast is also a source of invertase. nih.govnih.gov Interestingly, Hansenula polymorpha can be used in a dual role: first, its invertase can be used for the synthesis of ethyl β-fructofuranoside, and second, the yeast itself can be used to purify the product by consuming the unreacted sugars (glucose, fructose, and sucrose) from the reaction mixture. nih.gov
Candida utilis : This yeast species has been investigated for its production of β-D-fructofuranosidase fructohydrolase (FFH). nih.govresearchgate.net Through mutagenesis, strains with enhanced extracellular FFH production have been developed, which could be applicable for ethyl β-fructofuranoside synthesis. nih.gov
Table 1: Comparison of Invertase Sources for Ethyl β-fructofuranoside Synthesis
| Enzyme Source | Key Characteristics |
| Saccharomyces cerevisiae | Well-characterized, hyperproducing mutant strains available. nih.gov |
| Aspergillus niger | Produces extracellular invertases, some strains secrete multiple forms with different properties. scialert.netgoogle.comnih.gov |
| Hansenula polymorpha | Can be used for both synthesis and purification. nih.gov |
| Candida utilis | Enhanced production through mutagenesis has been demonstrated. nih.gov |
The yield of ethyl β-fructofuranoside is influenced by several reaction parameters that need to be optimized.
Substrate Concentration : The concentrations of both sucrose and ethanol play a crucial role. High sucrose concentrations can lead to the formation of fructooligosaccharides as byproducts, while high ethanol concentrations can inhibit or deactivate the enzyme. researchgate.net A balance must be found to maximize the yield of the desired product.
Solvent Systems : The reaction is typically carried out in an aqueous-organic solvent system. The presence of organic solvents can influence the enzyme's activity and selectivity. researchgate.net For instance, the addition of 5–15% organic solvents has been shown to increase the hydrolytic activity of Saccharomyces cerevisiae β-fructosidase. researchgate.net
pH and Temperature : The pH and temperature of the reaction medium significantly affect enzyme activity and stability. For example, studies on methyl-fructoside synthesis using β-fructofuranosidase found that a pH of 6.0 and a temperature of 4°C minimized the hydrolysis of the synthesized product. researchgate.net Similarly, invertase from Aspergillus niger PSSF21 shows optimal activity at pH 3.5 and 60°C. scialert.net
Enzyme Loading : The amount of enzyme used can also impact the reaction outcome. High enzyme concentrations may lead to increased hydrolysis of the synthesized ethyl β-fructofuranoside. researchgate.net
Table 2: Optimized Reaction Parameters for Fructoside Synthesis
| Parameter | Optimal Condition | Rationale |
| pH | 6.0 (for methyl-fructoside) | Minimizes hydrolysis of the product. researchgate.net |
| Temperature | 4°C (for methyl-fructoside) | Reduces product hydrolysis. researchgate.net |
| Enzyme Concentration | Low (e.g., 3 U/mL for methyl-fructoside) | Avoids hydrolysis of the synthesized fructoside. researchgate.net |
| Acceptor Concentration | 4.9 M (20% v/v) methanol (B129727) (for methyl-fructoside) | Balances synthesis and enzyme inhibition. researchgate.net |
The synthesis of ethyl β-fructofuranoside by invertase involves a two-step mechanism. First, the enzyme catalyzes the cleavage of the glycosidic bond in sucrose, forming a covalent fructosyl-enzyme intermediate and releasing glucose. researchgate.net In the second step, the fructosyl group is transferred to an acceptor molecule. If the acceptor is water, hydrolysis occurs, yielding fructose. If the acceptor is ethanol, transglycosylation takes place, resulting in the formation of ethyl β-fructofuranoside. nih.govnih.gov This process is a type of glycosyl transfer with retention of configuration. nih.gov The catalytic mechanism of β-fructofuranosidases from Saccharomyces cerevisiae involves an aspartate residue acting as a nucleophile and a glutamate (B1630785) residue acting as an acid/base catalyst. nih.gov
Fructosyltransferase-Mediated Synthesis
Fructosyltransferases are enzymes that specialize in transferring fructosyl residues. mdpi.com While closely related to invertases, they often exhibit higher transfructosylation activity. mdpi.com These enzymes can be used to synthesize various fructooligosaccharides and can also be applied to the synthesis of alkyl fructosides like ethyl β-fructofuranoside. mdpi.comresearchgate.net The use of fructosyltransferases can be advantageous as they may offer higher yields and specificity for the transglycosylation reaction compared to some invertases. mdpi.com
Biocatalytic Production in Fermentation Systems
Ethyl β-fructofuranoside can also be produced as a byproduct in certain fermentation systems. For example, some yeasts, such as Wickerhamomyces anomala (formerly known as Pichia anomala) and Hansenula polymorpha, have been observed to form ethyl β-d-fructofuranoside during fermentation processes where both sucrose and ethanol are present. nih.govresearchgate.net This occurs through the in-situ enzymatic activity of the yeast's invertase on the sucrose substrate, with the ethanol produced during fermentation acting as the acceptor molecule. In some cases, the yeast can then be utilized to purify the ethyl β-fructofuranoside by consuming the remaining sugars. nih.gov
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis has emerged as a highly effective and widely reported method for producing ethyl β-fructofuranoside. This strategy harnesses the catalytic power of enzymes, most notably β-fructofuranosidase (also known as invertase), to achieve high selectivity under mild conditions. The core of this process is a kinetically controlled transfructosylation reaction.
In this reaction, a readily available and inexpensive fructosyl donor, typically sucrose, is used. The β-fructofuranosidase enzyme cleaves the glycosidic bond in sucrose and transfers the fructosyl moiety to an acceptor molecule. In the synthesis of ethyl β-fructofuranoside, ethanol serves as the acceptor. The enzyme's inherent stereospecificity directs the formation of the β-anomer, which is a significant advantage over many chemical methods.
Enzymes for this purpose are sourced from various microorganisms, including yeasts like Saccharomyces cerevisiae and fungi such as Aspergillus species. researchgate.netdatapdf.com The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to favor the transferase activity of the enzyme over its hydrolytic activity (where water acts as the acceptor, leading to fructose formation). For instance, studies on the synthesis of methyl fructoside, a close analog, selected a system with 4.9M methanol (20% v/v) at pH 6.0 and 4°C to minimize hydrolysis of the desired product. nih.gov
A significant challenge in this synthesis is the final reaction mixture, which contains not only the target ethyl β-fructofuranoside but also unreacted sucrose, glucose (the other half of sucrose), and fructose. nih.gov A truly chemo-enzymatic approach addresses this purification challenge biologically. For example, the yeast Hansenula polymorpha, which possesses an intracellular α-glucosidase, can be cultivated on the crude reaction mixture. This yeast selectively consumes the contaminating sugars (glucose, fructose, and sucrose) while leaving the ethyl β-fructofuranoside untouched, as it cannot hydrolyze the β-fructosidic linkage. nih.gov This biological purification step is highly efficient, allowing for the recovery of pure ethyl β-fructofuranoside with high yield following a simple ion-exchange chromatography. nih.gov
Table 1: Enzymes and Conditions in Chemo-Enzymatic Fructoside Synthesis This table is interactive. You can sort and filter the data.
Chemical Synthesis Routes for Fructofuranoside Derivatives (e.g., Thioglycosides)
While enzymatic methods are prevalent for ethyl β-fructofuranoside itself, chemical synthesis routes are crucial for accessing a broader range of derivatives, particularly those that cannot be easily produced by enzymes, such as certain thioglycosides. A notable example is ethyl 2-thio-β-D-fructofuranoside. synthose.comchemsrc.com Chemical synthesis offers versatility but presents significant challenges, primarily in controlling the stereochemistry at the anomeric center.
The synthesis of fructofuranosides is notoriously difficult compared to that of other glycosides. Direct glycosylation with fructofuranosyl donors often results in the formation of the α-anomer or inseparable mixtures of α- and β-anomers. datapdf.com This has spurred the development of sophisticated strategies involving specialized donors, protecting groups, and multi-step pathways to achieve the desired β-configuration.
Glycosyl Donor and Acceptor Chemistry
In chemical glycosylation, a glycosyl donor (the activated sugar) reacts with a glycosyl acceptor (the nucleophile, e.g., an alcohol or thiol). The choice of donor is critical for the success of the reaction.
Glycosyl Donors: A variety of fructofuranosyl donors have been developed. These include:
Glycosyl Halides: Anomeric halides (bromides or chlorides) are classic donors, activated by silver or mercury salts. nih.gov
Thioglycosides: Thio-fructofuranosides can act as donors when activated by thiophilic promoters. They are often stable and can be fine-tuned. A 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor has been used for stereoselective α-d-fructofuranoside synthesis. rsc.org
Imidates: Fructofuranosyl N-phenyltrifluoroacetimidates have proven to be effective donors for preparing β-d-fructopyranosides and can be applied to furanoside synthesis. nih.govnii.ac.jp
Phosphites: Fructofuranosyl phosphites are valuable donors that can provide disaccharides in high yields. researchgate.net
Simple Fructose Derivatives: In the simplest case, fructose itself can be treated with excess ethanol and an acid catalyst (like HCl) to produce a mixture of the α and β anomers of ethyl-D-fructofuranoside. vaia.com
Glycosyl Acceptors: The acceptor is the nucleophile that attacks the anomeric center of the donor. For the synthesis of ethyl β-fructofuranoside, the acceptor is ethanol. For thioglycoside derivatives, an appropriate thiol, such as ethanethiol, is used. The reactivity of the acceptor is a key parameter; highly reactive acceptors may require less powerful donors, while hindered or unreactive acceptors demand highly activated donors.
Stereoselectivity and Anomeric Control in Chemical Syntheses
Achieving stereocontrol in fructofuranoside synthesis is a formidable challenge due to the lack of a participating group at the C-3 position (adjacent to the anomeric C-2 center) and the inherent preference for the α-anomer in many reactions. The β-glycosidic bond is particularly difficult to form stereospecifically.
Several advanced strategies have been devised to overcome this:
Protecting Group Strategies: The choice of protecting groups on the sugar ring is paramount. researchgate.netresearchgate.net Bulky protecting groups can sterically hinder one face of the sugar, directing the incoming acceptor to the opposite face. For example, a 4,6-O-siloxane protecting group was used to enforce α-selectivity. rsc.org Conversely, participating groups at C-3 can promote β-selectivity through the formation of a transient cyclic intermediate, though this is not directly applicable to fructose.
Indirect Synthesis via Epimerization: One of the more successful, albeit lengthy, strategies for synthesizing β-fructofuranosides involves an indirect route. This method starts with a different sugar, D-psicose (a C-3 epimer of fructose). Stereoselective glycosylation using a D-psicofuranosyl donor provides a β-d-psicofuranoside. nih.govrsc.org This intermediate is then converted to the desired β-d-fructofuranoside through a sequence of oxidation at C-3 followed by stereoselective reduction, effectively inverting the stereocenter. nih.gov
Internal Aglycon Delivery: This approach involves tethering the alcohol acceptor to the sugar donor (often via an acetal (B89532) linkage) before the glycosylation event. The subsequent intramolecular delivery of the acceptor ensures it adds to a specific face of the anomeric center. This method has been attempted for β-fructofuranosides to overcome the poor stereoselectivity of intermolecular reactions. datapdf.com
Pre-activation Protocols: In these methods, the glycosyl donor is fully activated by a promoter before the acceptor is added. nih.gov Separating the activation and glycosylation steps can provide unique stereochemical outcomes that are different from traditional one-pot methods, as the nature of the reactive intermediate can be better controlled by solvent and additives. nih.gov
These chemical strategies, while often complex and lower-yielding than enzymatic routes, provide essential access to novel fructofuranoside derivatives for further research and application.
Occurrence and Isolation in Natural and Biotechnological Systems
Natural Occurrence in Plant Species
The compound has been detected in a number of plant species, indicating its role as a natural constituent in the plant kingdom.
Research has confirmed the presence of ethyl beta-D-fructofuranoside in several plants. A study on the chemical constituents of the rhizome of Alisma orientalis led to the isolation and identification of nine fructose-derived carbohydrates, including ethyl beta-D-fructofuranoside. chemfaces.com This was the first time the compound was reported from this particular plant. chemfaces.com Beyond Alisma orientalis, the compound has also been reported in the scientific literature as a constituent of Clerodendrum mandarinorum and Brachystemma calycinum. nih.gov Furthermore, it has been identified in wheat germ and is listed as a natural product found in Phytolacca acinosa Roxb. nih.govmedchemexpress.com The identification in these varied species suggests a potentially broader distribution in the plant world than is currently documented.
Table 1: Documented Natural Sources of Ethyl beta-fructofuranoside
| Plant Species | Part of Plant |
| Alisma orientalis | Rhizome chemfaces.com |
| Clerodendrum mandarinorum | Not specified nih.gov |
| Brachystemma calycinum | Not specified nih.gov |
| Wheat (Triticum sp.) | Germ nih.gov |
| Phytolacca acinosa Roxb. | Not specified medchemexpress.com |
This table is interactive and can be sorted by column.
The extraction and isolation of this compound from plant materials typically follow standard phytochemical procedures designed to isolate polar, water-soluble compounds. A general workflow involves the following steps:
Drying and Grinding: The plant material, such as the rhizomes of Alisma orientalis, is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent. Methanol (B129727) is a commonly used solvent for this purpose, as seen in the extraction of compounds from Alisma orientalis rhizomes. nih.gov This process may involve maceration, percolation, or Soxhlet extraction to draw out the desired chemical constituents. mdpi.com
Fractionation: The crude extract is often partitioned with solvents of varying polarities to separate compounds based on their solubility. For a polar glycoside like this compound, it would typically be found in the more polar fractions.
Chromatographic Purification: The final isolation is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or other stationary phases is a primary method for separating the different components of the extract. chemfaces.com Further purification may be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), which are effective for separating structurally similar carbohydrates. nih.gov The structure of the isolated compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemfaces.com
Formation as a Byproduct in Microbial Fermentation Processes
This compound has been identified as a novel glycoside formed during certain microbial fermentation processes, particularly those related to the production of fructooligosaccharides (FOS).
Fructooligosaccharides are prebiotic food ingredients often produced enzymatically from sucrose (B13894). researchgate.net The production process can result in a final syrup that contains not only FOS but also residual monosaccharides like glucose and fructose (B13574), and unreacted sucrose. researchgate.net In processes where ethanol (B145695) is present, either as a product of fermentation or as a component of the reaction medium, ethyl beta-D-fructofuranoside can be formed. chemfaces.comnih.gov One study identified this compound as a byproduct during the purification of a commercial FOS syrup using the yeast Wickerhamomyces anomala. nih.gov The yeast was employed to selectively remove the simple sugars, but its metabolic activity in the presence of fructose and likely residual ethanol from other fermentation steps led to the synthesis of ethyl beta-D-fructofuranoside. nih.gov
The formation of ethyl beta-D-fructofuranoside in microbial systems is a result of a transfructosylation reaction catalyzed by enzymes with fructosyltransferase activity, such as invertase (β-fructofuranosidase). In the presence of ethanol, the enzyme can transfer a fructosyl group from a donor molecule (like sucrose or a fructooligosaccharide) to ethanol, which acts as an acceptor molecule.
The proposed pathway is as follows: Sucrose + Invertase ⇌ Fructosyl-Enzyme Intermediate + Glucose Fructosyl-Enzyme Intermediate + Ethanol ⇌ Ethyl beta-D-fructofuranoside + Enzyme
This reaction competes with the hydrolysis (transfer to water) and the synthesis of longer-chain FOS (transfer to another sucrose or FOS molecule). The presence of ethanol and the specific activity of the microbial enzymes are key factors in the formation of this byproduct. chemfaces.comnih.gov Certain intestinal microorganisms and lactic acid bacteria are also known to produce ethanol from the fermentation of sugars like fructose, highlighting the potential for such glycoside formation in various microbial environments. nih.gov
Strategies for Selective Utilization or Removal of Contaminating Sugars
The presence of this compound and other simple sugars in FOS preparations is often undesirable as it reduces the purity and prebiotic efficacy of the final product. researchgate.net Several strategies have been developed to remove these contaminants.
Microbial Purification: One effective method involves using specific yeast strains, such as Wickerhamomyces anomala or Hansenula polymorpha, that can selectively metabolize monosaccharides (glucose, fructose) and disaccharides (sucrose) while leaving the larger FOS molecules and ethyl beta-D-fructofuranoside intact. chemfaces.comnih.gov In one study, immobilized cells of W. anomala increased the purity of an FOS mixture from 54.4% to 80.1% by metabolizing 93.6% of the monosaccharides. nih.gov
Chromatographic Separation: Chromatographic methods, while effective, can be laborious and expensive for large-scale purification. chemfaces.com
Membrane Filtration: Nanofiltration has shown promise in separating mono- and disaccharides from FOS. researchgate.netresearchgate.net By selecting membranes with appropriate molecular weight cut-offs, it is possible to retain the larger FOS molecules while allowing smaller sugars to pass through. researchgate.net For instance, the NP030 membrane has been shown to be effective in retaining FOS while allowing glucose, fructose, and sucrose to permeate. researchgate.net
Activated Charcoal Adsorption: Activated charcoal can be used to purify FOS syrups. This method relies on the differential adsorption of sugars. The FOS, being more hydrophobic than monosaccharides, adsorbs more strongly to the charcoal. The less-adsorbed simple sugars can be washed away, and the FOS can then be eluted using an ethanol-water gradient. mdpi.comnih.gov
Table 2: Comparison of FOS Purification Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Microbial Purification | Selective metabolism of simple sugars by microorganisms. chemfaces.comnih.gov | High selectivity, can be cost-effective for large scale. nih.gov | May introduce new byproducts (e.g., this compound). nih.gov |
| Membrane Filtration | Separation based on molecular size using nanofiltration membranes. researchgate.netresearchgate.net | Continuous process, no chemical additives. mdpi.com | Membrane fouling can be an issue. |
| Activated Charcoal Adsorption | Differential adsorption of sugars based on hydrophobicity. mdpi.comnih.gov | High purity can be achieved. nih.gov | May require use of organic solvents for elution. nih.gov |
This table is interactive and can be sorted by column.
Enzymology of Fructofuranoside Metabolism and Transformation
Beta-Fructofuranosidases (Invertases)
Beta-fructofuranosidases (EC 3.2.1.26), commonly referred to as invertases, are enzymes that catalyze the hydrolysis of the terminal non-reducing β-D-fructofuranosyl residues in β-D-fructofuranosides. megazyme.comsemanticscholar.org This enzymatic action is central to the metabolism of sucrose (B13894) and other fructans. Beyond their hydrolytic capabilities, many β-fructofuranosidases also exhibit a significant capacity for transfructosylation, a process where a fructosyl group is transferred from a donor molecule to an acceptor molecule. semanticscholar.orgmdpi.com
Beta-fructofuranosidases are widespread in nature and can be isolated from a diverse range of microorganisms, including bacteria, fungi, and yeasts, as well as from plants. semanticscholar.orgnih.govmedchemexpress.comniscpr.res.in These enzymes are often glycoproteins, meaning they are proteins that have carbohydrate chains (glycans) attached to them. semanticscholar.orgnih.gov The molecular mass of these enzymes can vary significantly depending on the source. For instance, an extracellular β-fructofuranosidase from the yeast Xanthophyllomyces dendrorhous has an estimated molecular mass of 160 kDa, with a substantial portion (60%) of this mass being attributed to N-linked carbohydrates. nih.govnih.gov In contrast, the enzyme from Aspergillus labruscus is reported to be a 67 kDa glycoprotein (B1211001) with a 40.7% carbohydrate content. semanticscholar.org
The diversity of sources contributes to a wide range of biochemical and physical properties. For example, the β-fructofuranosidase from the hyperthermophilic bacterium Thermotoga maritima exhibits remarkable thermostability, with an optimum temperature for activity between 90-95°C. nih.gov In contrast, the enzyme from Aspergillus labruscus has an optimal temperature of 55°C. semanticscholar.org Similarly, the optimal pH for activity also varies, with many yeast and fungal enzymes functioning best in acidic conditions, typically between pH 5.0 and 6.5. semanticscholar.orgnih.govnih.gov
Table 1: Characteristics of Beta-Fructofuranosidases from Various Microbial Sources
| Enzyme Source | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Xanthophyllomyces dendrorhous | 160 nih.govnih.gov | 5.0-6.5 nih.govnih.gov | 65-70 nih.govnih.gov | High thermophilicity and thermostability. nih.govnih.gov |
| Aspergillus labruscus | 67 semanticscholar.org | 5.5 semanticscholar.org | 55 semanticscholar.org | Activity is increased by Mn2+. semanticscholar.org |
| Thermotoga maritima | ~50 nih.gov | 5.5 nih.gov | 90-95 nih.gov | Extremely thermostable. nih.gov |
| Saccharomyces cerevisiae | - | 4.5 medchemexpress.com | 55 medchemexpress.com | Commonly used in biochemical studies. medchemexpress.com |
| Aspergillus oryzae KB | - | - | - | Produces two types of β-fructofuranosidases (F1 and F2) with different activities. researchgate.netnih.gov |
| Rhodotorula dairenensis | ~170 (heterologous) mdpi.com | 5.0 mdpi.com | 65 (heterologous) mdpi.com | Produces a mixture of fructooligosaccharides. mdpi.com |
The primary function of β-fructofuranosidases is the hydrolysis of the β-(2→1) glycosidic bond in sucrose, which yields an equimolar mixture of glucose and fructose (B13574), known as inverted sugar. semanticscholar.org However, the substrate specificity of these enzymes is not limited to sucrose. Many can hydrolyze other fructosyl-β-(2→1)-linked carbohydrates, such as 1-kestose (B104855) and nystose (B80899). nih.govnih.gov Some β-fructofuranosidases also show activity towards other types of linkages. For example, the enzyme from Rhodotorula dairenensis can hydrolyze sucrose, 1-kestose, nystose, leucrose, raffinose, and inulin. oup.com The catalytic efficiency, often expressed as the kcat/Km ratio, can vary for different substrates. The β-fructofuranosidase from X. dendrorhous, for instance, hydrolyzes sucrose approximately 4.2 times more efficiently than it does 1-kestose. nih.govnih.gov The enzyme from the bacterium Bifidobacterium longum subsp. infantis demonstrates a wide specificity for various fructans, including different types of fructooligosaccharides (FOS) and inulin. nih.gov
A key feature of many β-fructofuranosidases is their ability to catalyze transfructosylation reactions, particularly at high substrate concentrations. semanticscholar.orgresearchgate.net In this process, the fructosyl group from a donor substrate (like sucrose) is transferred to an acceptor molecule instead of water. nih.gov This activity is the basis for the enzymatic production of fructooligosaccharides (FOS), which are considered prebiotics. researchgate.net
The acceptor specificity of β-fructofuranosidases can be quite broad. Besides using sucrose itself as an acceptor to form FOS like 1-kestose, nystose, and fructosylnystose, other hydroxylated compounds can also serve as acceptors. mdpi.comresearchgate.netnih.gov The β-fructofuranosidase from Schwanniomyces occidentalis has been shown to fructosylate a variety of acceptors, including monosaccharides, disaccharides, alditols, and glycosides. nih.gov Similarly, the enzyme from Rhodotorula dairenensis can modify eight different sugars and four alditols. mdpi.com This promiscuity in acceptor recognition makes these enzymes valuable for synthesizing novel glycosylated compounds. mdpi.com It has been noted that even free fructose can act as both a donor and an acceptor, leading to the formation of disaccharides. scispace.com
Enzyme Kinetics and Mechanistic Investigations
The study of the rate of enzyme-catalyzed reactions, known as enzyme kinetics, provides valuable insights into the mechanism of action of β-fructofuranosidases. The Michaelis-Menten model is a fundamental concept used to describe the relationship between the reaction velocity and the substrate concentration. washington.edulibretexts.org This model introduces two key parameters: Vmax, the maximum reaction rate, and Km, the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. washington.eduteachmephysiology.com
Kinetic studies of β-fructofuranosidases have been conducted using various substrates. For the enzyme from Aspergillus labruscus, the Vmax and Km values for sucrose hydrolysis were determined to be 140.3 U/mg and 4.74 mM, respectively. semanticscholar.org Interestingly, the presence of Mn2+ ions decreased the Km to 2.17 mM and increased the Vmax to 292.9 U/mg, indicating enhanced enzyme activity. semanticscholar.org The reaction mechanism for β-fructofuranosidases generally involves the formation of an enzyme-substrate complex, followed by the cleavage of the glycosidic bond. libretexts.org In the case of transfructosylation, an acceptor molecule other than water participates in the reaction, leading to the formation of a new fructoside. nih.gov
Table 2: Michaelis-Menten Kinetic Parameters for Beta-Fructofuranosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Notes |
| Aspergillus labruscus | Sucrose | 4.74 semanticscholar.org | 140.3 semanticscholar.org | - |
| Aspergillus labruscus | Sucrose (with Mn2+) | 2.17 semanticscholar.org | 292.9 semanticscholar.org | Mn2+ enhances activity. semanticscholar.org |
| Bifidobacterium longum subsp. infantis | Levan-type FOS | 9.2 nih.gov | 908 (µmol/min/mg) | Higher activity than with sucrose. nih.gov |
| Bifidobacterium longum subsp. infantis | Oligofructose P95 | 4.6 nih.gov | 725 (µmol/min/mg) | Higher activity than with sucrose. nih.gov |
Modulation of Enzyme Activity
The activity of β-fructofuranosidases can be influenced by various factors, including the presence of inhibitors. Understanding these modulatory effects is crucial for both fundamental research and industrial applications.
Inhibitors are molecules that can bind to an enzyme and decrease its activity. slideplayer.com A notable example in the study of β-fructofuranosidases is the synthetic compound thio-fructofuranoside. A synthetic β-thio-fructofuranoside of mercaptoethanol has been shown to be a competitive inhibitor of β-fructofuranosidases from several sources, including Aspergillus niger, Candida sp., and Saccharomyces cerevisiae. oup.comnih.govtandfonline.comjst.go.jp Competitive inhibition means that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov This thio-fructoside was found to be hardly hydrolyzed by the enzymes it inhibits. oup.comnih.govtandfonline.com Interestingly, this inhibitor did not affect the β-fructofuranosidase from Arthrobacter, highlighting the specificity of enzyme-inhibitor interactions. oup.comnih.govtandfonline.com
Influence of Environmental Factors on Enzyme Performance
The catalytic efficiency and stability of β-fructofuranosidases are profoundly influenced by environmental conditions, particularly pH and temperature. Optimizing these parameters is crucial for maximizing the yield of fructofuranosides in enzymatic synthesis processes.
pH Influence: The optimal pH for β-fructofuranosidase activity typically falls within the acidic to neutral range, though the exact value varies depending on the microbial source of the enzyme. For instance, β-fructofuranosidase from Chrysonilia sitophila PSSF84 and Rhodotorula dairenensis exhibit maximum activity at a pH of 5.0. oup.comniscpr.res.in Enzymes from Xanthophyllomyces dendrorhous show a broader optimal pH range of 5.0 to 6.5. asm.org The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. nih.gov Deviations from the optimal pH can lead to a significant loss of enzymatic activity.
Temperature Influence: Temperature is another critical factor, affecting both the rate of reaction and the stability of the enzyme. The optimal temperature for β-fructofuranosidases can vary widely. An enzyme from C. sitophila PSSF84 has an optimal temperature of 50°C, while the enzyme from R. dairenensis functions best between 55-60°C. oup.comniscpr.res.in Notably, the β-fructofuranosidase from X. dendrorhous is more thermophilic, with a maximum activity at 65-70°C. asm.org While higher temperatures generally increase reaction rates, they can also lead to thermal denaturation and inactivation of the enzyme. For example, the enzyme from R. dairenensis is completely inactivated within five minutes at 80°C. oup.com The thermostability of an enzyme is often described by its T₅₀ value, the temperature at which it loses 50% of its activity after a specific incubation period.
Below is a data table summarizing the optimal conditions for β-fructofuranosidases from various microbial sources.
| Microbial Source | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger ATCC 9642 | 2.39 - 6.62 | 38.45 - 81.5 |
| Rhodotorula dairenensis | 5.0 | 55 - 60 |
| Chrysonilia sitophila PSSF84 | 5.0 | 50 |
| Xanthophyllomyces dendrorhous | 5.0 - 6.5 | 65 - 70 |
This table presents data compiled from multiple research findings. oup.comniscpr.res.inasm.orgbiointerfaceresearch.com
Enzyme Engineering and Directed Evolution for Fructofuranoside Synthesis
To overcome limitations of wild-type enzymes, such as low yield, product inhibition, or thermal instability, researchers employ enzyme engineering and directed evolution techniques. core.ac.uk These strategies aim to modify the structure of β-fructofuranosidases to enhance their suitability for industrial synthesis of fructofuranosides.
Site-Directed Mutagenesis: This technique involves making specific, targeted changes to the DNA sequence that codes for the enzyme. By altering key amino acid residues in or near the active site, it is possible to modulate the enzyme's activity and specificity. For example, research on the Saccharomyces cerevisiae invertase (Suc2), a type of β-fructofuranosidase, has shown that mutations within conserved motifs can dramatically increase its transfructosylating activity. Amino acid substitutions in the β-fructosidase motif (WMNDPNG), such as N21S, led to a six-fold increase in the synthesis of 6-kestose (B12071499). nih.gov Similarly, a P205V mutation, adjacent to another conserved motif, resulted in a five-fold increase in 6-kestose yield, likely by reducing structural rigidity. nih.gov
Directed Evolution: Directed evolution mimics the process of natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for variants with desired properties, such as improved fructose utilization or enhanced synthesis of a specific product. nih.gov This approach does not require detailed knowledge of the enzyme's structure or mechanism. A dual approach combining random mutagenesis with semi-rational design has been successfully used to engineer the Aspergillus japonicus β-fructofuranosidase. This resulted in a variant with higher specific activity and thermostability, which reduced the time required for an industrial FOS synthesis reaction by 26%. core.ac.uk
The following table details specific mutations in Saccharomyces cerevisiae invertase (Suc2) and their impact on the synthesis of 6-kestose, a type of fructooligosaccharide.
| Mutation | Location | Effect on 6-Kestose Synthesis |
| N21S | β-fructosidase motif | 6-fold increase |
| W19Y + N21S | β-fructosidase motif | ~10-fold increase |
| P205V | Adjacent to ECP motif | 5- to 6-fold increase |
This table is based on research findings on engineering S. cerevisiae invertase. nih.gov
These engineering strategies demonstrate the potential to create highly efficient and specific biocatalysts for the targeted synthesis of valuable compounds like ethyl beta-fructofuranoside and other prebiotic fructooligosaccharides. mdpi.comnih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is indispensable for the structural elucidation of ethyl beta-fructofuranoside, providing detailed information about its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and establish the complete covalent structure of the molecule. chemfaces.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-2), being bonded to two oxygen atoms (the ring oxygen and the ethoxy group), is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing significantly downfield.
2D NMR: To resolve ambiguities and confirm connectivity, various 2D NMR experiments are utilized:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms, helping to trace the proton network within the furanose ring and the ethyl group.
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to the fructose (B13574) ring system from a single, well-resolved resonance.
gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
The following table summarizes the ¹³C NMR spectral data available for ethyl beta-D-fructofuranoside.
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C-1 | 64.4 |
| C-2 (Anomeric) | 104.1 |
| C-3 | 77.2 |
| C-4 | 75.6 |
| C-5 | 81.9 |
| C-6 | 62.9 |
| CH2 (Ethyl) | 58.2 |
| CH3 (Ethyl) | 15.7 |
Data sourced from PubChem. nih.gov
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis. chemfaces.com
MS (Standard): Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of 208.21 g/mol . nih.govrealgenelabs.com
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₆O₆) with great confidence. nih.gov The high-resolution data helps to distinguish the compound from other isomers or compounds with the same nominal mass.
MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry): MALDI is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules like carbohydrates and their glycosides. nih.govmdpi.com It allows for the gentle ionization of this compound, typically by forming adducts with alkali metals (e.g., [M+Na]⁺), which minimizes fragmentation and provides a clear signal for the molecular ion. farmaciajournal.comresearchgate.net This is valuable for analyzing the compound in complex mixtures or for rapid screening. nih.govmdpi.com
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₈H₁₆O₆ | HR-MS |
| Molecular Weight | 208.21 g/mol | Standard MS |
| Exact Mass | 208.09468823 Da | HR-MS |
Data sourced from PubChem. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic absorptions include:
A strong, broad band for the O-H stretching vibrations of the multiple hydroxyl groups.
Bands corresponding to C-H stretching vibrations of the alkyl portions (both the furanose ring and the ethyl group).
A distinct band for the C-O stretching vibration of the ether linkage (C-O-C) connecting the ethyl group to the anomeric carbon.
Multiple absorptions in the fingerprint region related to C-O stretching of the alcohol groups and C-C bond vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Alcohol (O-H) | 3500-3200 (Broad) | Stretching |
| Alkane (C-H) | 3000-2850 | Stretching |
| Ether (C-O-C) | 1150-1085 | Stretching |
| Alcohol (C-O) | 1260-1050 | Stretching |
Expected ranges based on general principles of IR spectroscopy. libretexts.org
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for isolating this compound from reaction mixtures or natural extracts, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification and purity assessment of this compound. nih.gov A reversed-phase C18 column is commonly used for separation.
As this compound lacks a strong chromophore, direct UV detection can be challenging. However, it can be detected at low UV wavelengths (around 190-210 nm) or by using a Diode Array Detector (DAD), which scans a range of wavelengths simultaneously. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Method validation for quantification using HPLC-DAD typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the reliability of the results. mdpi.comresearchgate.netmdpi.com
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Measures how well the calibration curve fits the linear regression model. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 15% | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 85-115% | The closeness of the test results obtained by the method to the true value. |
Typical parameters based on standard method validation guidelines. mdpi.comresearchgate.net
Ion-exchange chromatography (IEX) is a powerful technique for the purification of this compound, particularly for removing charged impurities. nih.gov Since this compound is a neutral molecule, it does not bind to charged IEX resins. This property is exploited to separate it from charged contaminants such as salts, amino acids, and acidic or basic sugars that may be present in fermentation broths or reaction mixtures. youtube.comyoutube.com
In a typical application, a crude mixture containing this compound is passed through a mixed-bed ion-exchange column. Charged impurities are retained by the resin, while the neutral this compound passes through, allowing for its effective purification. This method has been successfully used to recover pure this compound from culture supernatants with high yield. chemfaces.com
Activated Carbon Chromatography for Isolation
Activated carbon chromatography is a valuable technique for the purification of carbohydrates, including ethyl β-fructofuranoside, from reaction mixtures or natural extracts. This method leverages the adsorptive properties of activated carbon to separate saccharides based on their molecular size and structure. The process typically involves passing a solution containing the target compound through a column packed with activated carbon.
Research Findings:
While specific studies detailing the isolation of pure ethyl β-fructofuranoside using activated carbon chromatography are not abundant, the methodology is widely applied for the purification of structurally similar fructooligosaccharides. In the post-synthesis processing of related sucrose (B13894) esters, activated carbon is employed to adsorb impurities, resulting in a decolorized product. The crude product is treated with activated carbon, followed by filtration to remove the carbon and adsorbed colorants.
In the context of purifying crude FOS extracts from natural sources like red onion, activated carbon columns are utilized for decolorization and deodorization of the final product. researchgate.net This application highlights the utility of activated carbon in removing pigments and other non-polar impurities that can interfere with subsequent analytical procedures or applications. The general principle involves the preferential adsorption of larger and more complex molecules, while smaller, more polar molecules like ethyl β-fructofuranoside can be selectively eluted. The elution is typically achieved using a gradient of an organic solvent, such as ethanol (B145695), in water.
| Parameter | Description | Relevance to this compound Purification |
| Stationary Phase | Activated Carbon | Adsorbs impurities and other saccharides from the crude mixture. |
| Mobile Phase | Typically aqueous ethanol solutions with increasing ethanol concentration. | Allows for the selective desorption and elution of the target compound. |
| Application | Decolorization and removal of impurities from saccharide mixtures. researchgate.net | Essential for obtaining a pure sample of ethyl β-fructofuranoside from synthesis or natural extracts. |
Other Chromatographic Methods (e.g., Column Chromatography, Thin-Layer Chromatography)
Beyond activated carbon, other chromatographic techniques such as column chromatography and thin-layer chromatography (TLC) are indispensable tools for the isolation and analysis of ethyl β-fructofuranoside.
Column Chromatography:
Silica (B1680970) gel column chromatography is a fundamental purification technique for organic compounds. nih.govrsc.orgresearchgate.netresearchgate.net In a typical application for the purification of a compound like ethyl β-fructofuranoside from a crude reaction or extraction mixture, the sample would be loaded onto a column packed with silica gel. nih.gov A solvent system, often a gradient of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is then passed through the column. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. More polar compounds, like ethyl β-fructofuranoside, will have a stronger interaction with the silica gel and thus elute later than less polar impurities. Fractions are collected and analyzed, often by TLC, to identify those containing the pure compound. nih.gov
Thin-Layer Chromatography (TLC):
TLC is a rapid, simple, and inexpensive method for analyzing mixtures and monitoring the progress of reactions and purifications. nih.govresearchgate.net For the analysis of fructooligosaccharides, including ethyl β-fructofuranoside, silica gel plates are commonly used as the stationary phase. nih.govresearchgate.net
Detailed Research Findings for Fructooligosaccharides:
A study on the TLC analysis of FOS in biological samples provides a well-defined methodology that can be applied to ethyl β-fructofuranoside. nih.gov
Stationary Phase: Glass-backed precoated silica gel layers impregnated with sodium acetate. nih.gov
Mobile Phase: A solvent system of butanol-ethanol-water (5:3:2, v/v) was found to be optimal for the separation of FOS. nih.gov
Visualization: A mixture of diphenylamine-aniline-phosphoric acid in acetone (B3395972) is used as a detection reagent, which produces colored spots for FOS. nih.gov
Rf Values: In a similar HPTLC method for FOS quantification, with a mobile phase of butanol:ethanol:water (60:24:16), kestose and nystose (B80899) were resolved with Rf values of 0.43 and 0.34, respectively. researchgate.net Given the structural similarity, ethyl β-fructofuranoside would be expected to have a distinct Rf value in this system, allowing for its identification and assessment of purity. The retention factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgquora.comreading.ac.uk
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Principle of Separation/Detection | Application to this compound |
| Column Chromatography | Silica Gel nih.govrsc.org | Gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol) nih.gov | Differential partitioning based on polarity. | Preparative isolation and purification from crude mixtures. |
| Thin-Layer Chromatography | Silica Gel (often acetate-impregnated) nih.gov | Butanol-ethanol-water mixtures nih.govresearchgate.net | Differential migration based on polarity; visualization with specific reagents. nih.gov | Rapid analysis of purity, reaction monitoring, and identification based on Rf value. |
Integrated Analytical Workflows for Complex Mixture Analysis
The analysis of ethyl β-fructofuranoside in complex matrices, such as food products or biological samples, often requires an integrated analytical workflow that combines multiple sophisticated techniques to achieve comprehensive characterization and quantification. Such workflows typically involve a high-resolution separation method coupled with a sensitive detection technique.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
HPAEC-PAD is a powerful and widely used technique for the direct analysis of underivatized carbohydrates. nih.govcreative-biolabs.comthermofisher.commdpi.com Carbohydrates, including ethyl β-fructofuranoside, are weak acids that can be separated by anion-exchange chromatography at high pH. Pulsed amperometric detection provides sensitive and direct detection of these non-chromophoric compounds. chromatographyonline.com This method allows for the separation of complex mixtures of mono-, di-, and oligosaccharides, including isomers. chromatographyonline.com An integrated workflow for analyzing a sample potentially containing ethyl β-fructofuranoside would involve HPAEC-PAD for the quantification of this and other saccharides. For instance, in the analysis of honey or FOS profiles, HPAEC-PAD can resolve a wide range of sugars in a single run. mdpi.comchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is another cornerstone of modern analytical workflows for complex mixtures. nih.govcolab.wsresearchgate.netnih.gov It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing not only quantification but also structural information. For the analysis of ethyl β-fructofuranoside and related compounds in a complex extract, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column could be used for separation, followed by detection with a mass spectrometer. nih.gov LC-MS can provide the molecular weight of the compound and, with tandem MS (MS/MS), fragmentation patterns that can confirm its identity. researchgate.netresearchgate.net A new LC-MS method using a trifunctional C18 alkyl stationary phase has shown improved separation of fructan isomers compared to traditional porous graphitized carbon columns. nih.govcolab.ws
Stereochemical Assignments (Alpha/Beta Anomers)
The stereochemistry of ethyl β-D-fructofuranoside is explicitly defined by its name. In fructose, the anomeric carbon is C2. The designation "β" (beta) refers to the configuration at this anomeric center. For a D-fructose derivative in a furanose form, the β-anomer is the one where the substituent at the anomeric carbon (in this case, the ethoxy group, -OCH2CH3) is on the same side as the exocyclic hydroxymethyl group at C5 (-CH2OH) in a standard Haworth projection.
The absolute configuration of the stereocenters in ethyl β-D-fructofuranoside is systematically described by its IUPAC name: (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol. nih.govjst.go.jp The stereochemical information is also encoded in its SMILES notation, CCO[C@]1(C@HO)CO, which precisely defines the spatial arrangement of each atom. nih.gov The "β" assignment is critical, as the α-anomer, ethyl α-D-fructofuranoside, is a distinct diastereomer with different physical properties and biological activities. biosynth.com
Glycosidic Linkage Determination
The bond connecting the ethyl group to the fructofuranose ring is an O-glycosidic linkage. Specifically, it is a bond between the anomeric carbon (C2) of the fructose moiety and the oxygen atom of the ethanol group. This linkage is formed, for instance, during the invertase-catalyzed ethanolysis of sucrose. chemfaces.combiocrick.com
The determination and confirmation of this linkage are primarily achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR spectroscopy, the chemical shift of the anomeric carbon (C2) is highly indicative of the glycosidic linkage. This carbon is quaternary and bonded to two oxygen atoms, placing its resonance at a characteristic downfield position (typically >100 ppm). The specific chemical shift helps to confirm the β-configuration.
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (208.21 g/mol ) and can be used to fragment the molecule. nih.gov The fragmentation pattern would show the loss of the ethyl group (a loss of 29 Da) or the ethoxy group (a loss of 45 Da), providing direct evidence for the presence of the ethyl glycoside. The compound's identity has been confirmed in multiple studies using MS and NMR spectroscopy. chemfaces.combiocrick.com
Ring Conformation Studies (Furanoside Ring Pucker)
The five-membered furanoside ring of ethyl β-D-fructofuranoside is not planar. To minimize steric strain and torsional interactions between its substituents, the ring adopts a puckered conformation. Furanose rings typically exist in one of two major classes of conformations: the envelope (E) and the twist (T) forms.
In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The exact conformation is a dynamic equilibrium and is influenced by the nature and orientation of the substituents on the ring. For β-D-fructofuranosides, the bulky substituents (two hydroxymethyl groups and an ethoxy group) play a significant role in determining the most stable pucker.
While detailed public domain studies on the specific ring pucker of ethyl β-D-fructofuranoside are limited, analysis of related furanosides shows that the conformation can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) from ¹H NMR spectra and using computational modeling. nih.gov For example, the Karplus equation relates the dihedral angle between two vicinal protons to their coupling constant, allowing for the deduction of the ring's geometry. The presence of the β-ethoxy group at the anomeric center is expected to significantly influence the conformational equilibrium of the furanose ring. nd.edu
Advanced Spectroscopic Data Interpretation and Database Referencing
The definitive identification of ethyl β-D-fructofuranoside relies on the interpretation of advanced spectroscopic data, which is cataloged in chemical databases such as PubChem. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass, while tandem MS (MS/MS) reveals structural information through fragmentation. A key modern technique is ion mobility-mass spectrometry, which measures the collision cross-section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase and provides another layer of identification. Predicted CCS values for various adducts of ethyl β-D-fructofuranoside have been calculated and serve as a reference for experimental identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.10196 | 141.8 |
| [M+Na]⁺ | 231.08390 | 148.9 |
| [M+K]⁺ | 247.05784 | 148.4 |
| [M+NH₄]⁺ | 226.12850 | 160.7 |
| [M-H]⁻ | 207.08740 | 140.9 |
¹³C NMR : Key signals would include the anomeric carbon (C2) above 100 ppm, the four other ring carbons (C3, C4, C5, C6) in the typical sugar region (60-90 ppm), and the two carbons of the ethyl group (~60 ppm for -OCH₂- and ~15 ppm for -CH₃).
¹H NMR : The spectrum would show signals for the protons on the furanose ring and the ethyl group. The methylene (B1212753) protons (-OCH₂-) of the ethyl group would appear as a quartet coupled to the methyl protons, while the methyl protons (-CH₃) would be a triplet.
The combination of these advanced spectroscopic techniques, cross-referenced with data from established chemical libraries and databases, allows for the unambiguous structural elucidation and conformational analysis of ethyl β-D-fructofuranoside.
Conclusion
Ethyl beta-fructofuranoside is a specialized glycoside that, while not a major natural carbohydrate, holds significant value in targeted research areas. Its primary importance lies in its role as a specific substrate analogue for β-fructofuranosidases, making it a key tool in enzymology. The challenges associated with its synthesis and purification from complex sugar mixtures have spurred innovative biotechnological solutions, particularly the use of selective microbial fermentation. As a result, this compound is well-positioned as a valuable compound for fundamental studies in carbohydrate chemistry, enzyme kinetics, and microbial metabolism, with emerging applications in biotechnology.
Metabolic and Biochemical Roles in Non Human Biological Systems
Role as an Intermediate or Product in Microbial Metabolism
Ethyl β-D-fructofuranoside has been identified as a novel product of microbial metabolism, particularly in yeasts. Its formation is often a result of enzymatic activity in the presence of ethanol (B145695) and a suitable fructosyl donor, such as sucrose (B13894) or fructooligosaccharides (FOS).
One of the key instances of its microbial production was observed during the purification of FOS using immobilized yeast cells of Wickerhamomyces anomala. nih.gov In this process, the yeast was utilized to selectively metabolize monosaccharides from a crude FOS syrup, thereby increasing the purity of the FOS. During this incubation, a byproduct was formed and subsequently identified through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy as ethyl β-D-fructofuranoside. nih.gov This discovery highlights the yeast's ability to synthesize this glycoside under specific fermentation conditions.
The synthesis is not limited to Wickerhamomyces. The yeast Hansenula polymorpha (also known as Pichia angusta) has also been implicated in processes involving ethyl β-D-fructofuranoside. biocrick.com Research has shown that H. polymorpha can be used to purify ethyl β-D-fructofuranoside from reaction mixtures containing glucose, fructose (B13574), and sucrose. biocrick.comchemfaces.com This is because H. polymorpha rapidly consumes these common sugars but is unable to hydrolyze ethyl β-D-fructofuranoside due to its intracellular α-glucosidase, which is not active on the β-fructofuranoside linkage. biocrick.comchemfaces.com
The enzymatic basis for the formation of ethyl β-D-fructofuranoside lies in the transfructosylating activity of β-fructofuranosidases (invertases). These enzymes catalyze the transfer of a fructosyl group from a donor molecule to an acceptor. In the presence of ethanol, the enzyme can catalyze the ethanolysis of sucrose, where ethanol acts as the acceptor for the fructosyl moiety, leading to the synthesis of ethyl β-D-fructofuranoside. biocrick.com This process represents a deviation from the typical hydrolytic or fructosyl transfer reactions to other sugars.
| Microorganism | Process | Role of Ethyl β-D-fructofuranoside | Reference |
| Wickerhamomyces anomala | Purification of fructooligosaccharides (FOS) | Byproduct | nih.gov |
| Hansenula polymorpha | Purification of ethyl β-D-fructofuranoside from sugar mixtures | Target product | biocrick.comchemfaces.com |
| Various Yeasts | Invertase-catalyzed ethanolysis of sucrose | Product | biocrick.com |
Fructan Metabolism and Fructooligosaccharide Biosynthesis Pathways in Plants and Microbes
Fructans are polymers of fructose that serve as storage carbohydrates in many plants and are also produced by various microorganisms. Their synthesis and degradation are governed by a suite of enzymes, primarily fructosyltransferases (FTs) and fructan exohydrolases (FEHs). Fructooligosaccharides (FOS) are short-chain fructans. The biosynthesis of FOS typically involves the transfer of fructosyl residues from sucrose to a growing fructan chain, a reaction catalyzed by FTs such as sucrose:sucrose 1-fructosyltransferase (1-SST) and fructan:fructan 1-fructosyltransferase (1-FFT). nih.gov
The formation of ethyl β-D-fructofuranoside is intricately linked to these pathways, representing an alternative enzymatic reaction. The key enzymes responsible for FOS synthesis, namely β-fructofuranosidases (EC 3.2.1.26), possess both hydrolytic and transfructosylating activities. nih.gov While their primary role in FOS biosynthesis is to transfer fructosyl units to other sugar molecules, the presence of a suitable alternative acceptor like ethanol can divert this process.
In this scenario, the β-fructofuranosidase transfers the fructosyl residue from sucrose to ethanol instead of to another sucrose molecule or a growing FOS chain. This reaction, known as ethanolysis, competes with the typical transfructosylation and hydrolysis reactions. biocrick.com Therefore, the presence of ethyl β-D-fructofuranoside in a biological system where FOS biosynthesis is occurring suggests the availability of ethanol and the action of a β-fructofuranosidase with affinity for ethanol as a fructosyl acceptor.
Research on various fungi, such as Aspergillus niger and Aspergillus sydowi, has extensively characterized their β-fructofuranosidases for their ability to produce FOS. nih.govnih.gov While not always the focus, the fundamental enzymatic mechanism they employ is the same that can lead to the formation of ethyl β-D-fructofuranoside if ethanol is present in the reaction medium. For instance, β-fructofuranosidases from Schwanniomyces occidentalis have been shown to be effective in producing FOS and can also catalyze reactions in the presence of organic solvents. rsc.org
| Enzyme | Substrate(s) | Typical Product(s) in FOS Biosynthesis | Alternative Product with Ethanol | Reference |
| β-Fructofuranosidase | Sucrose | 1-Kestose (B104855), Nystose (B80899), FOS | Ethyl β-D-fructofuranoside | biocrick.comnih.gov |
| Fructosyltransferase | Sucrose, FOS | Higher DP FOS | Not typically studied | nih.govnih.gov |
Interaction with Other Carbohydrates and Glycosides in Biological Matrices
Ethyl β-D-fructofuranoside rarely exists in isolation within biological systems. Its formation and presence are inherently tied to a mixture of other carbohydrates and glycosides. The primary context for its interaction is the enzymatic reaction mixture from which it is generated.
During its synthesis via invertase-catalyzed ethanolysis of sucrose, ethyl β-D-fructofuranoside is found in a matrix containing residual sucrose, as well as the products of hydrolysis, glucose and fructose. biocrick.com Furthermore, if the enzymatic reaction also involves transfructosylation to other sugars, the matrix will also contain FOS like 1-kestose and nystose. The purification processes developed for ethyl β-D-fructofuranoside, which often employ yeasts like Hansenula polymorpha to consume the contaminating sugars, underscore this co-existence. biocrick.comchemfaces.com
Beyond the context of its synthesis, ethyl β-D-fructofuranoside has been identified as a natural constituent in certain plant extracts. For example, it has been isolated from the rhizome of Alisma orientalis along with a variety of other fructose-derived carbohydrates, including α-D-fructofuranose, β-D-fructofuranose, ethyl α-D-fructofuranoside, sucrose, raffinose, stachyose, and verbascose. biocrick.comchemfaces.com Its presence in Clerodendrum mandarinorum and Brachystemma calycinum has also been reported. nih.gov In these plant matrices, it co-occurs with a diverse array of other sugars and glycosides, suggesting potential interactions within the plant's metabolic or storage systems, although the specific nature of these interactions is not yet fully understood. The co-occurrence of both the α and β anomers of ethyl fructofuranoside in Alisma orientalis is particularly noteworthy. biocrick.comchemfaces.com
The interaction of ethyl β-D-fructofuranoside with other carbohydrates can also be considered from a metabolic perspective. The inability of certain yeasts, like Hansenula polymorpha, to metabolize ethyl β-D-fructofuranoside while readily consuming glucose, fructose, and sucrose demonstrates a high degree of substrate specificity in microbial carbohydrate transport and metabolism. biocrick.comchemfaces.com This differential metabolism forms the basis for its purification from these complex carbohydrate mixtures.
| Biological Matrix | Co-occurring Carbohydrates and Glycosides | Nature of Interaction | Reference |
| Invertase-catalyzed reaction mixture | Glucose, Fructose, Sucrose, Fructooligosaccharides (FOS) | Co-products and unreacted substrates in the synthesis of ethyl β-D-fructofuranoside. | biocrick.com |
| Rhizome of Alisma orientalis | α-D-fructofuranose, β-D-fructofuranose, ethyl α-D-fructofuranoside, sucrose, raffinose, stachyose, verbascose | Natural co-occurrence in a plant extract. | biocrick.comchemfaces.com |
| Fermentation with Hansenula polymorpha | Glucose, Fructose, Sucrose | Differential metabolism, where other sugars are consumed, leaving ethyl β-D-fructofuranoside. | biocrick.comchemfaces.com |
| Extracts of Clerodendrum mandarinorum and Brachystemma calycinum | Other plant-specific carbohydrates and glycosides | Natural co-occurrence. | nih.gov |
Biotechnological Production and Application As a Research Substrate
Process Development for Enzymatic Production at Scale.nih.govgoogle.comnih.gov
The industrial-scale synthesis of ethyl beta-fructofuranoside is increasingly moving towards enzymatic processes due to their high specificity and milder reaction conditions compared to traditional chemical methods. d-nb.info The core of this approach lies in the transglycosylation activity of β-fructofuranosidases, which can catalyze the transfer of a fructosyl group from a donor like sucrose (B13894) to an acceptor, in this case, ethanol (B145695).
Bioreactor Design and Operation
The design and operation of bioreactors are critical for optimizing the enzymatic production of this compound. Enzyme membrane reactors (EMRs) have emerged as a particularly effective technology. elsevierpure.com EMRs integrate the enzymatic reaction with a membrane filtration system, which offers several advantages. elsevierpure.com The membrane retains the enzyme within the reactor, allowing for continuous operation and enzyme reuse, which significantly reduces costs. elsevierpure.comresearchgate.net Furthermore, the selective removal of the product, this compound, can help to drive the reaction equilibrium towards higher yields, especially in cases where product inhibition might occur. elsevierpure.com
Immobilized Enzyme and Whole-Cell Biocatalysis.nih.govnih.gov
To further enhance the efficiency and economic viability of this compound production, both immobilized enzymes and whole-cell biocatalysis strategies are employed.
Immobilized Enzyme Systems:
Immobilization involves confining the β-fructofuranosidase enzyme to a solid support material. researchgate.net This technique offers several benefits, including enhanced enzyme stability at varying pH and temperatures, the ability for repeated use of the enzyme, and simplified separation of the enzyme from the reaction mixture. nih.govresearchgate.net A variety of support materials have been investigated, with the ideal carrier possessing a large surface area, high rigidity, and resistance to microbial contamination. researchgate.net
For instance, β-fructofuranosidase from Aspergillus japonicus has been successfully immobilized on chitosan (B1678972) beads. nih.gov One study compared two coupling agents, glutaraldehyde (B144438) and tris(hydroxymethyl)phosphine (B1196123) (THP), and found that the THP-immobilized enzyme exhibited superior thermal stability and reusability. nih.gov After 11 days at 37°C, the THP-immobilized enzyme retained 75% of its activity. nih.gov
| Immobilization Support | Coupling Agent | Enzyme Source | Key Findings |
| Chitosan beads | Tris(hydroxymethyl)phosphine (THP) | Aspergillus japonicus | Higher thermal stability and reusability compared to glutaraldehyde immobilization. nih.gov |
| Chitosan | Glutaraldehyde | Aspergillus japonicus | Lower stability and reusability compared to THP immobilization. nih.gov |
Whole-Cell Biocatalysis:
Whole-cell biocatalysis utilizes entire microbial cells that naturally produce or are genetically engineered to overexpress the desired enzyme, in this case, β-fructofuranosidase. pharmtech.comnih.gov This approach can be more cost-effective than using purified enzymes as it eliminates the need for expensive and time-consuming enzyme isolation and purification steps. nih.gov The cellular environment also provides a protective milieu for the enzyme, potentially enhancing its stability and cofactor regeneration capabilities. nih.gov
Yeasts such as Pichia anomala, Candida utilis, and Kluyveromyces marxianus are known for their ability to produce esters like ethyl acetate (B1210297) and could be potential candidates for this compound production. nih.gov Recombinant microbial "designer cells" can be engineered to express multiple enzymes for multi-step reactions, offering a highly efficient route for biotransformations. pharmtech.com The separation of the whole-cell biocatalyst from the reaction mixture is typically straightforward, often achieved through simple filtration or centrifugation. pharmtech.com
Use in the Synthesis of Other Alkyl Glycosides or Derivatives (e.g., for surfactants, non-human applications).nih.gov
This compound can serve as a valuable precursor for the synthesis of other alkyl glycosides and their derivatives, which have applications in various non-human sectors, particularly as surfactants. d-nb.inforesearchgate.net Alkyl glycosides are a class of non-ionic surfactants known for their biodegradability, chemical stability, and low environmental impact. d-nb.inforesearchgate.net
The enzymatic synthesis of these surfactants often involves the transglycosylation reaction catalyzed by enzymes like β-glycosidases. d-nb.info In this context, this compound could act as a glycosyl donor, transferring its fructofuranosyl moiety to a different alcohol, thereby creating a new alkyl glycoside with desired properties. The use of enzymes in this process is advantageous as it proceeds under mild conditions and offers high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. d-nb.info
The resulting alkyl glycoside surfactants can be used in a variety of applications, including as detergents, emulsifiers, and foaming agents in industrial formulations. For example, fructose-based surfactants have been synthesized and are considered interesting bio-based alternatives to conventional surfactants. nih.gov
Application as a Substrate for Enzymatic Activity Assays.d-nb.infoelsevierpure.comnih.gov
This compound is a useful substrate for assaying the activity of β-fructofuranosidases (also known as invertases). nih.govnih.gov These enzymes catalyze the hydrolysis of the glycosidic bond in β-d-fructofuranoside substrates. nih.gov In an assay, the rate of disappearance of this compound or the rate of appearance of the products, fructose (B13574) and ethanol, can be measured to determine the enzyme's activity.
The use of a specific substrate like this compound allows for the precise characterization of an enzyme's substrate specificity and kinetic parameters. For instance, the β-fructofuranosidase from the yeast Xanthophyllomyces dendrorhous has been shown to hydrolyze various β-d-fructofuranoside substrates, and its activity can be quantified using such assays. nih.gov
Fluorogenic or chromogenic substrates are often employed in enzyme assays for high sensitivity and ease of detection. thermofisher.com While not explicitly stated for this compound in the provided context, analogous principles could be applied by modifying the ethyl group with a reporter molecule. The development of such labeled substrates would enable highly sensitive detection of β-fructofuranosidase activity in various samples, including in high-throughput screening formats. mdpi.com
Development of Novel Biorefining Strategies
This compound and its production process can be integrated into broader biorefining strategies that aim to convert renewable biomass into a spectrum of value-added products. The enzymatic synthesis of this compound from sucrose, a readily available and renewable feedstock, aligns with the principles of a sustainable bio-based economy.
The development of whole-cell biocatalysts for the conversion of biomass-derived sugars into valuable chemicals is a key area of biorefining research. mdpi.com For instance, microorganisms capable of producing ethyl acetate from sugars could potentially be adapted for the synthesis of this compound. nih.govdocksci.com This integration would contribute to a more diversified and economically viable biorefinery model. Furthermore, the byproducts of the production process, such as the remaining glucose from sucrose hydrolysis, can be channeled into other fermentation or conversion processes to produce biofuels or other biochemicals, thus maximizing the utilization of the initial biomass.
Theoretical and Computational Studies
Molecular Docking Simulations of Ethyl β-Fructofuranoside with Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ethyl β-D-fructofuranoside, docking simulations are primarily used to investigate its interaction with the active sites of glycoside hydrolases (GHs), such as β-fructofuranosidases and α-glucosidases. These simulations are crucial for understanding the substrate specificity and inhibition mechanisms of these enzymes.
Detailed research findings from studies on similar glycosides reveal that the binding affinity and orientation within the enzyme's active site are governed by a network of hydrogen bonds and hydrophobic interactions. For instance, docking studies of various inhibitors with α-glucosidase have shown that amino acid residues like aspartic acid, glutamic acid, arginine, and histidine play a pivotal role in stabilizing the ligand through hydrogen bonding. nih.govnih.gov The binding energy, a key output of docking simulations, provides a quantitative measure of the stability of the enzyme-ligand complex. Lower binding energies typically indicate a more stable interaction. For example, docking of various small molecules into the active site of α-glucosidase has reported binding energies ranging from -5.4 to -8.7 kcal/mol. nih.gov
In a typical molecular docking workflow for ethyl β-D-fructofuranoside, a 3D model of the target enzyme, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and adding hydrogen atoms. The 3D structure of ethyl β-D-fructofuranoside is generated and optimized. A docking algorithm, such as that implemented in AutoDock, is then used to explore a multitude of possible binding poses of the ligand within the enzyme's active site. researchgate.net The resulting poses are then scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is generally considered the most probable binding mode. Visualization of the docked complex allows for the detailed analysis of intermolecular interactions, such as the distances and angles of hydrogen bonds and the nature of hydrophobic contacts. researchgate.net
| Interacting Residue Type | Interaction Type | Enzyme Family Example | Reference |
| Aspartic Acid (Asp) | Hydrogen Bond, Nucleophilic Attack | GH13 (α-glucosidase) | nih.gov |
| Glutamic Acid (Glu) | Hydrogen Bond, General Acid/Base Catalyst | GH13 (α-glucosidase) | nih.gov |
| Arginine (Arg) | Hydrogen Bond | GH13 (α-glucosidase) | nih.gov |
| Histidine (His) | Hydrogen Bond | GH13 (α-glucosidase) | nih.gov |
| Phenylalanine (Phe) | Pi-Alkyl, Pi-Pi T-shaped | GH13 (α-glucosidase) | nih.gov |
| Tryptophan (Trp) | Pi-Alkyl | GH13 (α-glucosidase) | nih.gov |
| Lysine (Lys) | Hydrogen Bond | GH13 (α-glucosidase) | nih.gov |
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules like ethyl β-D-fructofuranoside. nih.gov These calculations provide detailed information about the molecule's conformational landscape, the stability of its glycosidic bond, and the distribution of electronic charge.
Quantum chemical calculations are also employed to study the reactivity of the glycosidic bond. By modeling the transition state of the hydrolysis reaction, researchers can calculate the activation energy barrier, providing insights into the bond's stability under different conditions. core.ac.uk The stability of the glycosidic bond is influenced by the electronic properties of the substituents on the sugar rings. ttu.ee Natural Bond Orbital (NBO) analysis can be used to quantify the stabilizing and destabilizing interactions within the molecule, such as the anomeric effect. unlp.edu.ar
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Conformational analysis, Geometry optimization | nih.gov |
| Density Functional Theory (DFT) - M06-2X | 6-311+G(d,p) | Conformational analysis with dispersion correction | nih.gov |
| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) | Calculation of electronic transitions (UV-Vis spectra) | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | - | Analysis of intramolecular hydrogen bonds | nih.gov |
| Natural Bond Orbital (NBO) Analysis | - | Study of orbital interactions and charge distribution | unlp.edu.ar |
Molecular Dynamics Simulations of Glycosidic Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of ethyl β-D-fructofuranoside and its interactions with its environment, such as in aqueous solution or within an enzyme's active site. nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
MD simulations of ethyl β-D-fructofuranoside in water can reveal the dynamics of the glycosidic bond, including its flexibility and the conformational space it samples over time. nih.gov These simulations also provide insights into the hydration shell of the molecule and the hydrogen bonding network between the glycoside and surrounding water molecules.
When applied to an enzyme-ligand complex, MD simulations can elucidate the conformational changes that occur in both the enzyme and the ligand upon binding. nih.gov They can reveal the stability of the binding pose predicted by molecular docking and highlight the key amino acid residues that maintain the interaction over time. frontiersin.org Furthermore, MD simulations can be used to study the entire catalytic process of glycosidic bond cleavage, providing a detailed, atomistic picture of the reaction mechanism. nih.govacs.org By combining MD with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, the electronic changes during bond breaking and formation can be accurately modeled. acs.orgyoutube.com
| Simulation Parameter | Typical Value/Method | Purpose | Reference |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system | nih.gov |
| Water Model | TIP3P, SPC/E | Represents the solvent environment | nih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant motions | frontiersin.org |
| Ensemble | NVT (constant Number, Volume, Temperature), NPT (constant Number, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation | nih.gov |
| QM/MM | - | To study chemical reactions involving bond breaking/formation | acs.orgyoutube.com |
In Silico Modeling of Biosynthetic Pathways
The biosynthesis of glycosides like ethyl β-D-fructofuranoside is catalyzed by glycosyltransferases (GTs) or, in some cases, by the transglycosylation activity of glycoside hydrolases. mdpi.comnih.gov In silico modeling of these biosynthetic pathways is a rapidly growing field that leverages bioinformatics and computational biology to predict and understand how these molecules are synthesized in nature. dntb.gov.uanih.gov
The process often begins with the identification of putative genes encoding for relevant enzymes, such as fructosyltransferases, in genomic or transcriptomic databases. researchgate.net Sequence similarity searches and phylogenetic analysis help to classify these enzymes and infer their potential function. nih.gov Once candidate enzymes are identified, 3D structural models can be built using homology modeling, where the known structure of a related enzyme serves as a template. nih.gov
These models are then used in molecular docking and MD simulations to predict the substrate specificity of the enzyme and to understand the molecular basis for its catalytic activity. nih.govnih.gov This knowledge is invaluable for enzyme engineering efforts aimed at improving the synthesis of a desired glycoside or creating novel compounds. muni.cz Computational pipelines have been developed to systematically evaluate enzyme variants in silico, accelerating the design of more efficient biocatalysts. nih.govfrontiersin.org By integrating data from genomics, structural biology, and computational chemistry, a comprehensive model of the biosynthetic pathway can be constructed, providing a roadmap for the biotechnological production of ethyl β-D-fructofuranoside. acs.org
| In Silico Tool/Approach | Application in Pathway Modeling | Reference |
| Sequence Alignment (e.g., BLAST) | Identification of homologous enzymes (glycosyltransferases) | nih.gov |
| Phylogenetic Analysis | Classification and functional inference of enzymes | nih.gov |
| Homology Modeling | Generation of 3D enzyme structures | nih.gov |
| Molecular Docking | Prediction of substrate binding and specificity | nih.govnih.gov |
| Computational Enzyme Engineering | Design of enzyme variants with improved or novel activity | nih.govmuni.czfrontiersin.org |
| Pathway Prediction Software | Reconstruction of metabolic pathways from genomic data | dntb.gov.uaresearchgate.net |
Future Research Directions and Emerging Paradigms
Exploration of Novel Biocatalysts and Synthetic Pathways
The conventional synthesis of ethyl beta-fructofuranoside often relies on the enzymatic activity of invertase or whole-cell biocatalysts in the presence of sucrose (B13894) and ethanol (B145695). While effective, future research is focused on discovering and engineering more efficient and specific biocatalysts. The enzymatic synthesis of glycosides is a field of significant progress, driven by advances in protein engineering, recombinant DNA technology, and computer-based modeling. researchgate.net
One promising avenue is the exploration of glycoside phosphorylases, such as YcjT from Escherichia coli, which can synthesize novel oligosaccharides through reverse phosphorolysis. nih.gov The application of such enzymes could offer alternative, highly controlled pathways to fructofuranoside synthesis. Furthermore, the development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, represents a powerful strategy. nih.gov This approach could be used to produce a wide array of fructofuranoside derivatives that are inaccessible through purely biological or chemical routes. nih.govnih.gov
Improvements are also being sought in process technology. For instance, novel reactor designs, such as high-gravity impinging stream-rotating packed beds, are being explored for the synthesis of related alkyl polyglycosides to overcome challenges like raw material agglutination and improve reaction efficiency. mdpi.com Additionally, the rational design of enzymes to improve their stability and the ratio of transferase-to-hydrolase activity is a key goal for enhancing the yield of desired glycosides. researchgate.net
Development of Advanced Analytical Techniques for Trace Analysis
As research delves into the metabolic fate and potential signaling roles of this compound, the need for highly sensitive and selective analytical methods for its trace detection becomes critical. Standard identification has been achieved using MS and NMR spectroscopy. However, detecting minute quantities in complex biological or environmental matrices requires more advanced approaches.
The analysis of related alkyl polyglycosides (APGs), which exist as complex mixtures, highlights the challenges and potential solutions. d-nb.infoe-bookshelf.de Techniques such as Micellar Electrokinetic Chromatography (MEKC) coupled with Pulsed Amperometric Detection (PAD) have been optimized for the separation of these non-ionic surfactants. d-nb.info For more detailed characterization, hyphenated techniques like High-Performance Liquid Chromatography (HPLC) combined with Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are employed. colab.ws
Future development will likely focus on tailoring these advanced separation and detection methods specifically for short-chain alkyl fructofuranosides. This could involve developing specific sample preparation protocols for enrichment and derivatization, followed by analysis using techniques like tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to achieve the low detection limits required for metabolomic studies and environmental monitoring.
Integration of Omics Data for Systems-Level Understanding of Fructofuranoside Metabolism
To fully comprehend the biological context of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the metabolic pathways and regulatory networks involved. nih.gov This multi-omics approach allows researchers to move beyond studying individual components to understanding the system as a whole. nih.gov
Genome-scale metabolic models (GEMs) provide a robust framework for integrating these diverse data types. nih.gov By constructing a model of an organism that produces or metabolizes fructofuranosides (such as certain yeasts), researchers can overlay transcriptomic and proteomic data to predict how gene and protein expression levels influence metabolic fluxes. nih.gov Metabolomic data, which provides a direct snapshot of the small molecules present, can then be used to validate and refine these model predictions. researchgate.net
This integrated approach can help unravel the complex regulatory mechanisms that control the synthesis and degradation of fructofuranosides. nih.gov For example, it could identify which enzymes are transcriptionally upregulated in the presence of sucrose and ethanol and how the resulting metabolic changes lead to the production of this compound. Such a systems biology perspective is crucial for understanding how these compounds fit into the broader metabolic landscape of an organism. nih.gov
Design of Tailored Fructofuranoside Derivatives for Specific Research Applications
The chemical structure of this compound provides a scaffold that can be modified to create tailored derivatives for specific research purposes. Chemoenzymatic synthesis is a particularly powerful tool for this, enabling the creation of novel analogs with unique properties. nih.govnih.gov
A key application for such derivatives is in their use as molecular probes to study biological processes. For example, researchers have successfully synthesized fluorinated fucose derivatives. rsc.org These analogs can be incorporated into glycans and used to probe the interactions and functions of carbohydrate-binding proteins. nih.govrsc.org A similar strategy could be applied to this compound, where introducing a fluorine atom or other functional groups could create valuable tools for studying its potential biological targets. The synthesis of such derivatives often involves a combination of chemical steps and enzymatic reactions using engineered enzymes. mdpi.com
By systematically altering the alkyl chain or modifying the fructose (B13574) ring, a library of derivatives can be created. Studying the structure-activity relationships of these compounds could provide insights into the structural requirements for any observed biological effects, a common strategy in medicinal chemistry. nih.govnih.gov These tailored molecules could serve as specific substrates or inhibitors for enzymes involved in fructofuranoside metabolism or act as standards for developing and validating new analytical methods.
Q & A
Q. What analytical methods are recommended for identifying and quantifying ethyl beta-fructofuranoside in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is a robust approach for identification and quantification due to its high sensitivity and specificity. For example, GC-MS has been used to analyze ethyl acetate extracts of microbial metabolites, where retention indices and mass spectral libraries enable precise compound matching . High-performance liquid chromatography (HPLC) coupled with refractive index (RI) or evaporative light scattering detectors (ELSD) can also be employed for quantification in aqueous samples. Calibration curves using synthetic standards are essential to ensure accuracy.
Q. How can this compound be synthesized in laboratory settings?
- Methodology : Enzymatic synthesis using β-fructofuranosidases (invertases) is a common approach. The reaction typically involves transglycosylation between sucrose and ethanol under controlled pH (4.5–5.5) and temperature (40–50°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC to optimize yield . Acid-catalyzed synthesis, similar to ester hydrolysis methods (e.g., using sulfuric acid), may also be applicable but requires rigorous control of reaction conditions to avoid side products .
Advanced Research Questions
Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?
- Methodology : Stability studies should employ factorial designs to test variables such as pH (3–9), temperature (20–80°C), and ionic strength. Accelerated stability testing via Arrhenius modeling can predict degradation kinetics. Pilot testing (e.g., small-scale thermal stress experiments) is critical to refine parameters before full-scale trials . Analytical techniques like nuclear magnetic resonance (NMR) can characterize degradation products, while mass balance studies ensure method validity.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of β-fructofuranosidases for this compound synthesis?
- Methodology : Systematic literature reviews with tailored search strings (e.g., combining terms like "β-fructofuranosidase," "transglycosylation," and "ethyl fructofuranoside" in PubMed, Web of Science, and SciFinder®) can identify methodological disparities. Meta-analyses should compare enzyme sources (e.g., microbial vs. plant-derived), assay conditions (e.g., substrate ratios, co-solvents), and kinetic parameters (Km, Vmax). Exploratory factor analysis (EFA) may reveal latent variables influencing discrepancies .
Q. What strategies are recommended for elucidating the enzymatic mechanism of this compound formation?
- Methodology : Use isotopic labeling (e.g., ¹³C-glucose or deuterated ethanol) to track substrate incorporation via NMR or LC-MS. Site-directed mutagenesis of β-fructofuranosidase active sites can identify critical residues for catalysis. Molecular dynamics simulations may further clarify substrate binding and transition-state stabilization .
Data Management and Reproducibility
Q. How should researchers document and share experimental data for this compound studies to ensure reproducibility?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Metadata should include raw chromatograms, spectral data, and reaction conditions (e.g., pH, temperature, enzyme lot numbers). Public repositories like Zenodo or institutional databases can host datasets, complemented by detailed protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
